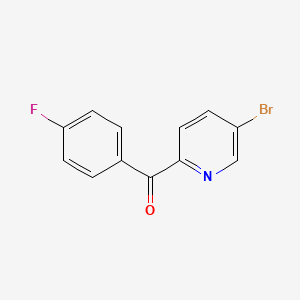
2-(4-Isopropylphenyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenyl)-1-methylindole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a 4-isopropylphenyl group attached to the second position of the indole ring and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylbenzaldehyde and 1-methylindole.
Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with 1-methylindole in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
2-(4-Isopropylphenyl)-1-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
2-(4-Isopropylphenyl)-1-methylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Isopropylphenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
2-(4-Isobutylphenyl)-1-methylindole: Similar structure with an isobutyl group instead of an isopropyl group.
2-(4-Isopropylphenyl)-1-ethylindole: Similar structure with an ethyl group instead of a methyl group.
2-(4-Isopropylphenyl)-1-methylbenzimidazole: Similar structure with a benzimidazole ring instead of an indole ring.
Uniqueness
2-(4-Isopropylphenyl)-1-methylindole is unique due to the specific positioning of the isopropylphenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the indole ring provides a distinct set of properties that can be leveraged in various applications.
属性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
1-methyl-2-(4-propan-2-ylphenyl)indole |
InChI |
InChI=1S/C18H19N/c1-13(2)14-8-10-15(11-9-14)18-12-16-6-4-5-7-17(16)19(18)3/h4-13H,1-3H3 |
InChI 键 |
JIAYICZXQGYGIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
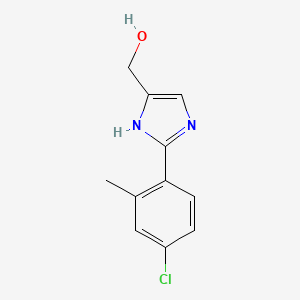

![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
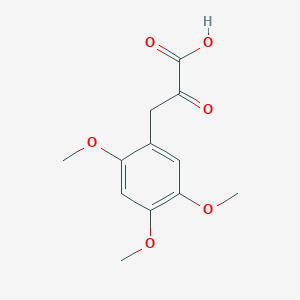

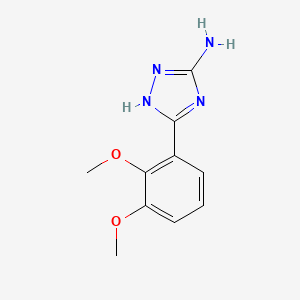
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

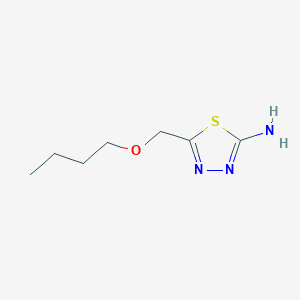
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
